An In-depth Technical Guide to the Spectroscopic Properties of 3-Methyl-9-phenyl-9H-carbazole
An In-depth Technical Guide to the Spectroscopic Properties of 3-Methyl-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic properties of 3-Methyl-9-phenyl-9H-carbazole, a heterocyclic aromatic compound of significant interest in materials science and medicinal chemistry. As a member of the carbazole family, this molecule's unique electronic and photophysical characteristics make it a valuable building block for organic light-emitting diodes (OLEDs), solar cells, and as a scaffold in the design of novel therapeutic agents. This document will delve into the synthesis, and the detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), ultraviolet-visible (UV-Vis) absorption, and fluorescence spectroscopic data.
Molecular Structure and Key Features
3-Methyl-9-phenyl-9H-carbazole possesses a tricyclic carbazole core, which is a rigid and planar π-conjugated system. The nitrogen atom at position 9 is substituted with a phenyl group, and a methyl group is attached at the 3-position of the carbazole ring.
The introduction of a phenyl group at the N-9 position results in a non-coplanar structure due to steric hindrance between the phenyl and carbazole rings.[1] This twisted conformation disrupts the π-conjugation, which can be advantageous for achieving high triplet energies, a crucial property for host materials in blue phosphorescent OLEDs.[1] The methyl group at the C-3 position, being a weak electron-donating group, subtly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels in comparison to the unsubstituted N-phenylcarbazole parent compound.[1]
The structure of 3-Methyl-9-phenyl-9H-carbazole is depicted in the following diagram:
Figure 1: Molecular Structure of 3-Methyl-9-phenyl-9H-carbazole.
Synthesis of 3-Methyl-9-phenyl-9H-carbazole
A documented method for the synthesis of 3-Methyl-9-phenyl-9H-carbazole involves a palladium-catalyzed C-H bond activation/amination reaction.[2]
Experimental Protocol:
A detailed experimental protocol for the synthesis is as follows:
-
Reactants:
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Substituted biphenylamine precursor
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Palladium catalyst (e.g., Pd(OAc)₂)
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Ligand (e.g., P(o-tolyl)₃)
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Base (e.g., K₂CO₃)
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Solvent (e.g., Toluene)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the biphenylamine precursor, palladium catalyst, ligand, and base.
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Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent via syringe.
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Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether:ethyl acetate = 100:1, v/v) to yield 3-Methyl-9-phenyl-9H-carbazole as a white solid.[2]
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Figure 2: General workflow for the synthesis of 3-Methyl-9-phenyl-9H-carbazole.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tentative) | Reference |
| 8.15 | dt, J = 7.8, 1.0 Hz | 1H | H-5 | [2] |
| 7.43 | d, J = 8.3 Hz | 1H | H-8 | [2] |
| 7.40 – 7.34 | m | 2H | Phenyl-H | [2] |
| 7.32 – 7.27 | m | 1H | H-6 | [2] |
| 7.25 | s | 1H | H-4 | [2] |
| 7.23 – 7.18 | m | 1H | H-7 | [2] |
| 7.16 | d, J = 8.3 Hz | 1H | H-1 | [2] |
| 2.54 | s | 3H | -CH₃ | [2] |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular formula of the compound.
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Molecular Formula: C₁₉H₁₅N
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Molecular Weight: 257.33 g/mol [3]
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High-Resolution Mass Spectrometry (HRMS):
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Calculated for [M+H]⁺: 258.1277
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Found: 258.1274[2]
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The fragmentation pattern in the mass spectrum would likely show a prominent molecular ion peak due to the stability of the aromatic system.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption spectrum of carbazole derivatives is characterized by strong π-π* transitions. For 3-Methyl-9-phenyl-9H-carbazole, the spectrum is expected to be similar to that of 9-phenylcarbazole, with slight shifts due to the methyl substituent.
| Compound | Solvent | λmax (nm) | Reference |
| 9-Phenylcarbazole | Acetonitrile | 293, 338 | [4] |
| 3-Methyl-9-phenyl-9H-carbazole | THF (Predicted) | ~295, ~340 | - |
The methyl group is expected to cause a slight red-shift (bathochromic shift) in the absorption bands compared to the unsubstituted 9-phenylcarbazole.
Fluorescence Spectroscopy
Carbazole and its derivatives are known for their fluorescent properties. The emission spectrum provides information about the relaxation of the molecule from the excited state.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Reference |
| 9-Phenylcarbazole | - | 340 | 343 | [5] |
| 3-Methyl-9-phenyl-9H-carbazole | Ethanol (Predicted) | ~340 | ~350-360 | - |
The electron-donating methyl group is anticipated to lead to a slight red-shift in the emission wavelength. The quantum yield and fluorescence lifetime are also expected to be influenced by this substitution.
Figure 3: Simplified Jablonski diagram illustrating absorption and fluorescence processes.
Applications in Research and Development
The unique spectroscopic and electronic properties of 3-Methyl-9-phenyl-9H-carbazole make it a promising candidate for various applications:
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Organic Electronics: Its high triplet energy and good thermal stability make it suitable as a host material for phosphorescent organic light-emitting diodes (PhOLEDs), particularly for achieving efficient blue emission.[1]
-
Drug Development: The carbazole scaffold is present in numerous biologically active compounds.[6] Modifications at the 3 and 9 positions can be used to tune the pharmacological properties of potential drug candidates, including anticancer, antimicrobial, and anti-inflammatory agents.[6]
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Fluorescent Probes: The inherent fluorescence of the carbazole core can be exploited in the design of chemosensors and biological imaging agents.
Conclusion
3-Methyl-9-phenyl-9H-carbazole is a versatile molecule with a rich spectroscopic profile. The interplay of the carbazole core, the N-phenyl group, and the C-3 methyl substituent gives rise to its distinct electronic and photophysical properties. This guide has provided a detailed overview of its synthesis and spectroscopic characterization, highlighting the key features that make it a compound of interest for researchers in materials science and drug discovery. Further investigations into its photophysical properties, such as quantum yield and fluorescence lifetime, will undoubtedly unlock its full potential in various advanced applications.
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